N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14891197
InChI: InChI=1S/C23H17BrN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28)
SMILES:
Molecular Formula: C23H17BrN2O2
Molecular Weight: 433.3 g/mol

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

CAS No.:

Cat. No.: VC14891197

Molecular Formula: C23H17BrN2O2

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide -

Specification

Molecular Formula C23H17BrN2O2
Molecular Weight 433.3 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Standard InChI InChI=1S/C23H17BrN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28)
Standard InChI Key LHRZUIACEDKFPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=C(C=C4)Br

Introduction

Structural Characteristics and Molecular Properties

N-[(4-Bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide features a fused indolizine core substituted with a phenyl group at position 2 and an acetamide group at position 3. The acetamide moiety is further functionalized with a 4-bromobenzyl group, introducing steric and electronic effects critical to its bioactivity . Key structural attributes include:

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H17BrN2O2\text{C}_{23}\text{H}_{17}\text{BrN}_2\text{O}_2
Molecular Weight433.3 g/mol
CAS NumberNot publicly disclosed

The bromine atom at the para position of the benzyl group enhances electrophilic reactivity, potentially facilitating interactions with biological targets. Comparative analysis with the methoxy-substituted analog (PubChem CID 1566177) reveals that replacing bromine with methoxy reduces molecular weight to 384.4 g/mol and alters electronic properties, underscoring the impact of substituents on compound behavior .

Spectroscopic Characterization

Synthesis intermediates and final products are typically characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the precursor N-(4-bromobenzyl)acetamide (CAS 90561-76-5) exhibits distinctive NMR signals, including a singlet at δ 2.00 ppm for the acetyl methyl group and doublets at δ 7.13–7.43 ppm for aromatic protons . These techniques ensure structural fidelity and purity, critical for downstream applications.

Synthesis and Manufacturing

The synthesis of N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves sequential reactions to construct the indolizine core and introduce substituents. A representative pathway includes:

Step 1: Synthesis of N-(4-Bromobenzyl)Acetamide

This intermediate is prepared by reacting 4-bromobenzylamine hydrochloride with acetyl chloride in dichloromethane under triethylamine catalysis. Key conditions and outcomes are summarized below :

ParameterDetail
Reagents4-Bromobenzylamine hydrochloride, acetyl chloride, triethylamine
SolventDichloromethane
Temperature0–30°C
Reaction Time2 hours
Yield100%
Characterization1H^1\text{H} NMR, LCMS

Step 2: Indolizine Framework Assembly

The indolizine core is synthesized via cyclization reactions, often employing palladium-catalyzed cross-coupling or thermal methods. Subsequent functionalization with the acetamide group involves condensation reactions, though specific details for this compound remain proprietary.

Step 3: Final Product Purification

Chromatographic techniques (e.g., column chromatography) and recrystallization are employed to isolate the target compound, ensuring >95% purity as verified by HPLC.

Chemical Reactivity and Stability

The compound’s reactivity is influenced by its electron-deficient indolizine core and electrophilic acetamide group. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom may undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Hydrolysis: The acetamide group is susceptible to acidic or basic hydrolysis, yielding carboxylic acid derivatives.

  • Oxidation: The indolizine aromatic system may undergo electrophilic aromatic substitution, though steric hindrance from substituents modulates reactivity .

Stability studies indicate that the compound remains intact under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage in inert atmospheres.

CompoundSubstituentMIC (µg/mL)
N-[(4-Bromophenyl)methyl] derivative4-BromobenzylPending
N-(4-Morpholin-4-yl-phenyl) derivativeMorpholine1.2
N-(4-Piperidin-1-yl-phenyl) derivativePiperidine2.5

Related Compounds and Structural Analogs

Replacing the bromine atom with other substituents modulates pharmacological properties:

  • Methoxy Analog (PubChem CID 1566177): Exhibits reduced lipophilicity, potentially lowering CNS penetration but improving aqueous solubility .

  • Nitro Derivatives: Enhanced electrophilicity improves target binding but may increase toxicity .

Future Research Directions

  • Biological Profiling: Comprehensive in vitro and in vivo studies to quantify antifungal efficacy and toxicity.

  • Structural Optimization: Exploring substituents to enhance potency and pharmacokinetics.

  • Mechanistic Studies: Elucidating interactions with fungal enzymes via X-ray crystallography.

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